8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound is classified as a dioxo compound due to the presence of two carbonyl groups (C=O) within its structure. It is primarily sourced from synthetic routes involving multiple steps that utilize readily available precursors.
The synthesis of 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid typically involves several key steps:
The molecular formula of 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid is C22H34O5, with a molecular weight of 378.5 g/mol. The compound features a complex structure characterized by:
The structural representation can be summarized with its IUPAC name and relevant identifiers:
| Property | Value |
|---|---|
| CAS Number | 6935-55-3 |
| IUPAC Name | 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-tetrahydro-2-benzofuran-4-yl)octanoic acid |
| InChI | InChI=1S/C22H34O5/c1-2... |
| Canonical SMILES | CCCCCCC1C=CC(C2C1C(=O)OC2=O)CCCCCCCC(=O)O |
8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid can undergo several chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid involves several biochemical interactions that are currently under investigation for their potential biological activities:
These mechanisms are largely based on its structural functionalities and interactions with biological targets .
The physical and chemical properties of 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid are summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 378.5 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Density | Not specified |
These properties suggest that the compound has significant hydrophobic characteristics due to the long hexyl and octanoic acid chains .
8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid has several notable applications:
This compound's unique structure and properties make it a valuable subject for further research in both academic and industrial applications.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7